molecular formula C24H20FN3O3S2 B2719351 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-25-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2719351
CAS No.: 864927-25-3
M. Wt: 481.56
InChI Key: KIRARSVURVNMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety, a 4-fluorobenzamido group, and an ethyl ester.

This suggests that similar conditions may apply for constructing the thienopyridine scaffold.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-12-11-16-19(13-28)33-23(27-21(29)14-7-9-15(25)10-8-14)20(16)22-26-17-5-3-4-6-18(17)32-22/h3-10H,2,11-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRARSVURVNMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety and a 4-fluorobenzamido group. This unique structure suggests potential interactions with various biological targets.

Pharmacological Activities

  • Antioxidant Activity :
    • Studies have shown that derivatives of benzo[d]thiazole exhibit significant antioxidative properties. For instance, KHG21834, a related compound, demonstrated protective effects against amyloid beta-induced oxidative stress in neuronal cells by enhancing antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels .
  • Anti-inflammatory Effects :
    • The compound has been implicated in anti-inflammatory pathways. KHG21834 was noted to attenuate microglial activation induced by amyloid beta, indicating a potential role in neuroinflammatory conditions .
  • Inhibition of Aldose Reductase :
    • Compounds similar to this compound have shown potent inhibitory activity against aldose reductase (ALR), an enzyme involved in diabetic complications. Several derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents for diabetes-related complications .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Oxidative Stress Regulation : The compound may modulate signaling pathways involving NF-κB and GSK-3β, which are critical in oxidative stress responses and inflammation .
  • Enzyme Inhibition : The binding affinity of the compound to aldose reductase suggests that it could effectively reduce sorbitol accumulation in diabetic tissues, thereby mitigating osmotic and oxidative stress .

Case Studies

  • Neuroprotective Effects :
    • In vitro studies on primary cultured cortical neurons revealed that KHG21834 significantly protected against amyloid beta-induced apoptosis and mitochondrial dysfunction. This study highlighted the compound's potential utility in neurodegenerative diseases such as Alzheimer's .
  • Diabetes Research :
    • A study investigating various benzo[d]thiazole derivatives demonstrated their efficacy as aldose reductase inhibitors. The findings suggested that these compounds could serve as lead structures for developing new treatments targeting diabetic complications .

Data Tables

Activity Compound IC50 Value (µM) Target
Aldose Reductase InhibitionEthyl derivative0.02 ± 0.01ALR1
Ethyl derivative0.07 ± 0.01ALR2
Antioxidant ActivityKHG21834N/ANeuronal Cells
Anti-inflammatoryKHG21834N/AMicroglial Activation

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 367.42 g/mol

Structural Characteristics

FeatureDescription
Core StructureThieno[2,3-c]pyridine
SubstituentsBenzo[d]thiazole, 4-fluorobenzamide
Functional GroupsEster group, amide group

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds similar to ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the thieno[2,3-c]pyridine scaffold can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the benzo[d]thiazole moiety enhances the compound's ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Pharmacology

  • Drug Development : The unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity. Researchers are exploring derivatives of this compound to optimize pharmacokinetic properties.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for developing effective therapies. Research focuses on its binding affinity to specific receptors involved in cancer progression and inflammation.

Materials Science

  • Polymer Chemistry : The compound's reactivity allows it to be used as a building block in synthesizing novel polymers with specific properties. These polymers can have applications in drug delivery systems or as biomaterials.
  • Nanotechnology : this compound has been investigated for use in creating nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry reported on a series of thieno[2,3-c]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.

Case Study 2: Antimicrobial Testing

In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both pathogens, suggesting strong antimicrobial potential.

Comparison with Similar Compounds

Key Structural Features :

  • Benzo[d]thiazole : Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
  • 4-Fluorobenzamido: Improves metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Ethyl ester : Increases solubility in organic solvents, aiding in purification and formulation.

Comparison with Similar Compounds

The compound is compared to structurally related heterocycles from the literature, focusing on core scaffolds, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activity Reference
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Thieno[2,3-c]pyridine Benzo[d]thiazole, 4-fluorobenzamido, ethyl ester ~483.5 Inferred kinase inhibition N/A
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Thiazolo[4,5-d]pyrimidine Coumarin, phenyl, thioxo ~634.6 Anticancer, antimicrobial
6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20) Thiazolo[4,5-d]pyrimidine Phenyl, thioxo, coumarin ~579.7 Enzyme inhibition

Key Findings:

Core Scaffold Differences: The target compound’s thieno[2,3-c]pyridine core differs from the thiazolo[4,5-d]pyrimidine in 19 and 20.

Functional Group Impact: The 4-fluorobenzamido group in the target compound likely improves metabolic stability over the non-fluorinated coumarin in 19 and 20, which may undergo rapid oxidative degradation. The ethyl ester enhances solubility in organic media, whereas thioxo groups in 19 and 20 could facilitate metal coordination or redox activity .

Biological Activity :

  • Compounds 19 and 20 show anticancer and enzyme-inhibitory activities attributed to their coumarin and thioxo groups. The target compound’s benzo[d]thiazole and fluorinated aryl groups suggest kinase or protease inhibition, though experimental validation is needed.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:

  • Multi-step synthesis : Begin with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Use amide coupling reactions under nitrogen to minimize oxidation. For example, reflux in anhydrous dichloromethane with a coupling agent like EDCI/HOBt for 12–24 hours .
  • Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) and temperature (60–80°C for cyclization steps). Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, the 4-fluorobenzamido group’s aromatic protons should appear as a doublet (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]+^+ at m/z 497.12 for C25_{25}H21_{21}FN3_3O3_3S2_2) .
  • X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with analogous thieno[2,3-c]pyridine derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50_{50} values <1 μM suggest therapeutic potential .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note discrepancies in activity across cell types to guide SAR studies .

Advanced Research Questions

Q. How can pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

Methodological Answer:

  • In vivo PK studies : Administer orally (10 mg/kg) to rodent models. Collect plasma samples at intervals (0.5–24 hrs) and quantify via LC-MS/MS. Calculate AUC, Cmax_{max}, and half-life. Poor bioavailability (<20%) may necessitate prodrug strategies .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) at escalating doses (50–500 mg/kg). Histopathological analysis of liver/kidney tissues post-necropsy identifies organ-specific toxicity .

Q. What computational strategies are effective for identifying biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Prioritize targets with binding energies <−8 kcal/mol .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. High root-mean-square deviation (RMSD >0.3 nm) suggests weak target engagement .

Q. How should contradictory bioactivity data between assays be resolved?

Methodological Answer:

  • Assay validation : Replicate experiments with standardized protocols (e.g., same cell passage number, reagent batches). For example, inconsistent IC50_{50} values in kinase assays may arise from variable ATP concentrations .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan) to identify unintended interactions. Cross-validate with CRISPR-Cas9 knockout models .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Substituent variation : Replace the 4-fluorobenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare logP (via shake-flask method) and solubility .
  • Bioisosteric replacement : Substitute the benzo[d]thiazole ring with 1,3,4-thiadiazole. Assess changes in potency and metabolic stability using hepatic microsomal assays .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy during cyclization. A sharp decrease in carbonyl stretch (1700 cm1^{-1}) indicates successful ring closure .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled intermediates to track carbon migration via 13C^{13}C-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.